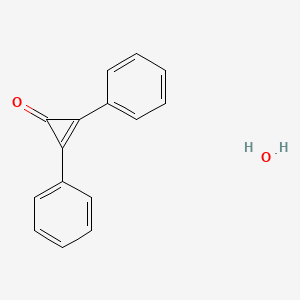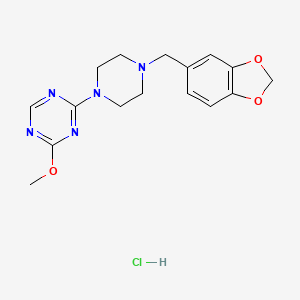
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride: is a chemical compound with the molecular formula C16H20ClN5O3 and a molecular weight of 365.8147 . This compound is known for its unique structure, which includes a triazine ring substituted with a methoxy group and a piperonyl-piperazinyl moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The methoxy group and the piperonyl-piperazinyl moiety are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct substitution pattern.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce production costs.
化学反应分析
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate. The major products of these reactions depend on the specific conditions used.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups on the triazine ring or the piperonyl-piperazinyl moiety are replaced with other functional groups. Common reagents for these reactions include halogens and nucleophiles.
科学研究应用
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various medical conditions.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways affected by the compound.
相似化合物的比较
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrochloride can be compared with other similar compounds, such as:
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, free base: This compound lacks the hydrochloride salt, which can affect its solubility and reactivity.
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, dihydrochloride: This compound has two hydrochloride salts, which can influence its chemical properties and biological activity.
s-Triazine, 2-methoxy-4-(4-piperonyl-1-piperazinyl)-, monohydrobromide: This compound has a hydrobromide salt instead of a hydrochloride salt, which can alter its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the monohydrochloride salt, which can influence its chemical and biological properties.
属性
CAS 编号 |
21394-86-5 |
|---|---|
分子式 |
C16H20ClN5O3 |
分子量 |
365.81 g/mol |
IUPAC 名称 |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methoxy-1,3,5-triazine;hydrochloride |
InChI |
InChI=1S/C16H19N5O3.ClH/c1-22-16-18-10-17-15(19-16)21-6-4-20(5-7-21)9-12-2-3-13-14(8-12)24-11-23-13;/h2-3,8,10H,4-7,9,11H2,1H3;1H |
InChI 键 |
NBZKDTLIJWTRMD-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

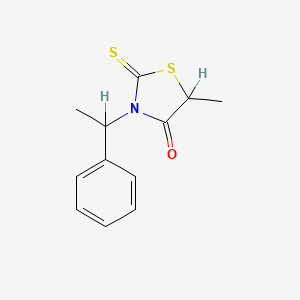
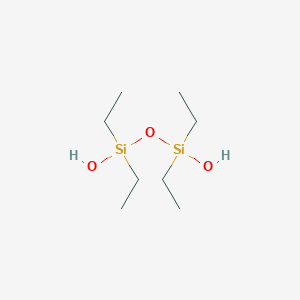
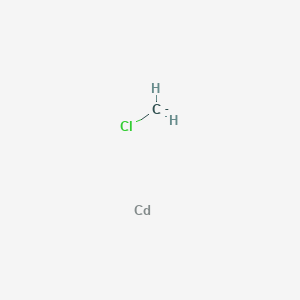
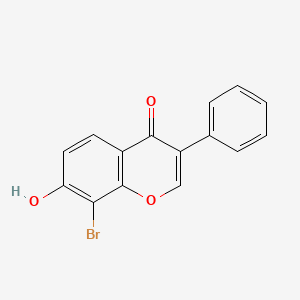


![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)


